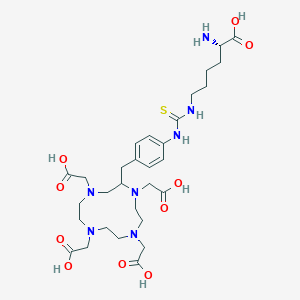
Antimony cation (5+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentavalent antimony compounds are a group of chemical compounds where antimony exists in the +5 oxidation state. These compounds have been historically significant in the treatment of parasitic diseases such as leishmaniasis . The first pentavalent antimony compound, urea stibamine, was synthesized in 1922 by Indian scientist Upendranath Brahmachari . Despite their therapeutic benefits, these compounds are known for their toxicity and side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pentavalent antimony compounds often involves oxidative addition reactions. For example, aryl derivatives of pentavalent antimony can be synthesized from antimony triaryl compounds, acid HX, and peroxide . Another method involves the ligand redistribution reaction, where tetraarylantimony halides react to form pentavalent antimony compounds .
Industrial Production Methods: Industrial production of pentavalent antimony compounds typically involves the use of antimony trioxide as a starting material. This is oxidized to antimony pentoxide, which is then reacted with various organic or inorganic ligands to form the desired pentavalent antimony compound .
Chemical Reactions Analysis
Types of Reactions: Pentavalent antimony compounds undergo various types of chemical reactions, including:
Oxidation: Conversion of antimony (III) to antimony (V) compounds.
Reduction: Reduction of pentavalent antimony to trivalent antimony.
Substitution: Ligand exchange reactions where one ligand is replaced by another.
Common Reagents and Conditions:
Oxidative Addition: Involves the use of oxidants such as peroxides.
Substitution Reactions: Typically involve acids like hydrochloric acid or organic acids.
Major Products: The major products of these reactions include various organoantimony compounds, which have applications in different fields such as medicine and catalysis .
Scientific Research Applications
Pentavalent antimony compounds have a wide range of applications in scientific research:
Mechanism of Action
The exact mechanism of action of pentavalent antimony compounds is not fully understood. it is believed that these compounds act as prodrugs, which are converted to the more toxic trivalent antimony within the body . This conversion is thought to inhibit macromolecular synthesis by reducing the availability of ATP and GTP, thereby affecting the citric acid cycle and glycolysis . Additionally, pentavalent antimony compounds may directly inhibit DNA topoisomerase I, leading to the inhibition of DNA replication and transcription .
Comparison with Similar Compounds
Pentavalent antimony compounds can be compared with other antimony-based compounds such as trivalent antimony compounds. While both types of compounds have therapeutic applications, pentavalent antimony compounds are generally less toxic but also less effective than their trivalent counterparts . Similar compounds include:
Sodium stibogluconate: Used in the treatment of leishmaniasis.
Meglumine antimoniate: Another antileishmanial drug.
Antimony trioxide: Used as a flame retardant and in the production of other antimony compounds.
Pentavalent antimony compounds are unique in their ability to act as prodrugs, which distinguishes them from other antimony-based compounds .
Properties
CAS No. |
22537-51-5 |
|---|---|
Molecular Formula |
Sb+5 |
Molecular Weight |
121.760 g/mol |
IUPAC Name |
antimony(5+) |
InChI |
InChI=1S/Sb/q+5 |
InChI Key |
ZDINGUUTWDGGFF-UHFFFAOYSA-N |
Canonical SMILES |
[Sb+5] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5R,13S,14R,15R)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776122.png)
![[(5R,6Z,8Z,10Z,13S,14R,15R,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776128.png)
![(9S,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B10776132.png)
![Methyl (R)-3-[8-Bromo-1-methyl-6-(2-pyridyl)-4H-benzo[f]imidazo[1,2-a][1,4]diazepin-4-yl]propanoate](/img/structure/B10776143.png)

![[(1S,2R,3S,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B10776165.png)
![(3S,8R,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B10776166.png)

![(2S)-2-[(2S,5R,6S)-6-[(3E,5E)-6-[(1R,3aS,4R,5S,7aR)-1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid](/img/structure/B10776181.png)
![[(6Z,8E,10E,14S,15S,16E)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2S)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776188.png)
![[(5R,6E,8E,10E,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776194.png)
![[(6E,8E,10E,16E)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776204.png)

![1-[(1S,2R)-2-Methyl-1-(thiophen-2-yl)cyclohexyl]piperidine](/img/structure/B10776223.png)
